

Technical Guide: Azepan-4-one Oxime – Synthesis, Characterization, and Utility

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Compound of Interest

Compound Name:	Azepan-4-one oxime
CAS No.:	889944-79-0
Cat. No.:	B6354024

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Executive Summary

Azepan-4-one oxime (Hexahydro-4H-azepin-4-one oxime) represents a critical intermediate in the synthesis of medium-ring nitrogen heterocycles. Unlike its ubiquitous isomer azepan-2-one (caprolactam), the 4-one derivative possesses a unique asymmetry relative to the nitrogen atom, making it a valuable scaffold for non-peptidic protease inhibitors, CCR5 antagonists, and novel diazocane architectures via ring expansion.

This guide details the robust synthesis of the azepan-4-one scaffold, its conversion to the oxime, and the subsequent characterization required to validate the chemical identity of this versatile intermediate.

Synthetic Pathway & Methodology

The synthesis of **azepan-4-one oxime** is a two-stage process. The primary challenge lies not in the oximation, but in the efficient construction of the 7-membered ketone precursor, Azepan-4-one, which is thermodynamically less favored than 5- or 6-membered rings.

Stage 1: Construction of the Azepan-4-one Scaffold

Method of Choice: Tiffeneau-Demjanov / Buchner-Curtius-Schlotterbeck Ring Expansion.

Rationale: Classical Dieckmann condensation often suffers from low yields for 7-membered rings due to entropic factors and transannular interactions. The ring expansion of 4-piperidones using diazoacetates is scalable and regioselective.

Protocol: Ring Expansion of N-Boc-4-piperidone

Reagents: tert-Butyl 4-oxopiperidine-1-carboxylate (Starting Material), Ethyl diazoacetate (EDA), $\text{BF}_3 \cdot \text{Et}_2\text{O}$ (Lewis Acid).

- Setup: In a flame-dried flask under N_2 , dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous Et_2O . Cool to -25°C .
- Catalyst Addition: Add $\text{BF}_3 \cdot \text{Et}_2\text{O}$ (1.1 eq) dropwise. The solution may darken.
- Expansion: Add Ethyl diazoacetate (1.2 eq) slowly to maintain internal temperature $< -20^\circ\text{C}$. Critical Step: Rapid addition risks uncontrolled N_2 evolution and carbene dimerization.
- Workup: Quench with saturated NaHCO_3 . Extract with EtOAc . The intermediate is a beta-keto ester.
- Decarboxylation: Reflux the intermediate in wet DMSO with NaCl (Krapcho decarboxylation) or hydrolyze/decarboxylate with dilute HCl to yield N-Boc-azepan-4-one.

Stage 2: Oximation of Azepan-4-one

Rationale: The conversion of the ketone to the oxime creates a geometric isomer set (E/Z) capable of undergoing Beckmann rearrangement.

Protocol: Oximation

Reagents: N-Boc-azepan-4-one, Hydroxylamine hydrochloride ($\text{NH}_2\text{OH} \cdot \text{HCl}$), Sodium Acetate (NaOAc).^[1]

- Solvation: Dissolve N-Boc-azepan-4-one (10 mmol) in Ethanol/Water (9:1 v/v).
- Buffering: Add NaOAc (15 mmol) to buffer the HCl released, preventing Boc-deprotection.

- Addition: Add $\text{NH}_2\text{OH}\cdot\text{HCl}$ (12 mmol) in one portion.
- Reaction: Reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
 - Endpoint: Disappearance of the ketone spot; appearance of a more polar oxime spot.
- Isolation: Evaporate EtOH. Dilute with water. Extract with CH_2Cl_2 . Wash with brine, dry over MgSO_4 , and concentrate.
- Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography to avoid oxime hydrolysis on acidic silica.

Chemical Characterization

Validating the structure of **azepan-4-one oxime** requires distinguishing it from its ketone precursor and identifying the potential E/Z isomerism.

Spectroscopic Profile[2][3]

Technique	Parameter	Diagnostic Signal	Interpretation
IR Spectroscopy	ν (C=O)	Absent (was ~ 1710 cm^{-1})	Confirms consumption of ketone.
	ν (C=N)	1640–1660 cm^{-1}	Weak/Medium band; confirms oxime formation.
	ν (O-H)	3200–3400 cm^{-1}	Broad band; confirms hydroxyl group.
^1H NMR (CDCl_3)	α -Protons	δ 2.4 – 2.6 ppm	Protons at C3 and C5 shift downfield due to C=N anisotropy.
Oxime OH	δ 8.0 – 10.0 ppm	Broad singlet; exchangeable with D_2O .	
^{13}C NMR	C=N	δ 155 – 160 ppm	Distinctive oxime carbon signal.
MS (ESI)	$[\text{M}+\text{H}]^+$	m/z 229.15 (for N-Boc)	Matches Formula $\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_3$.

Isomerism Analysis (E vs Z)

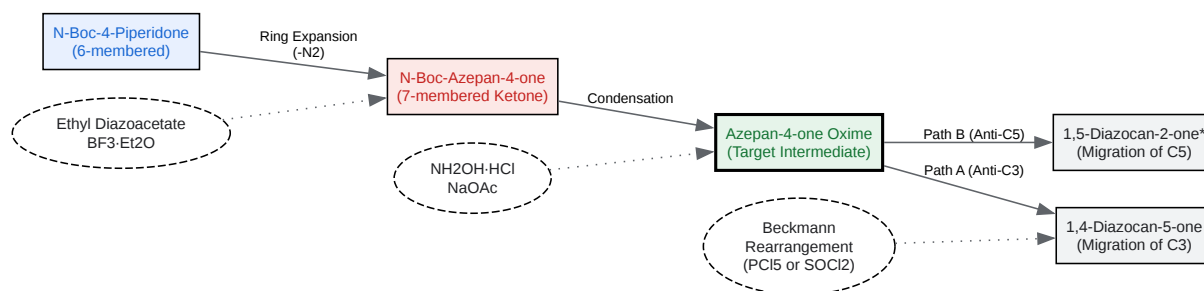
Because the azepan-4-one ring is asymmetric (Path N-C2-C3 vs Path N-C7-C6-C5), the oxime forms two geometric isomers:

- E-isomer: OH group anti to C3.
- Z-isomer: OH group anti to C5.

Note: In ^1H NMR, the α -methylene protons syn to the OH group are generally deshielded (downfield shift) relative to the anti protons due to the anisotropy of the hydroxyl lone pairs.

Reaction Pathways & Visualization

The following diagram illustrates the synthesis of the oxime and its divergent fate in the Beckmann Rearrangement, a key application for expanding the ring to 8-membered diazocanones.



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Figure 1: Synthetic workflow from piperidone precursor to **azepan-4-one oxime** and subsequent ring expansion pathways.[2]

Key Applications & Utility

Beckmann Rearrangement (Ring Expansion)

The primary utility of **azepan-4-one oxime** is the generation of diazocanones (8-membered rings).

- Mechanism: Acid-mediated rearrangement where the alkyl group anti to the oxime hydroxyl migrates to the nitrogen.[3][4]
- Regioselectivity: Separation of E and Z oxime isomers allows for the selective synthesis of either 1,4-diazocan-5-one or the isomeric 1,5-diazocan-2-one (numbering assumes N1 is the original amine).

Reduction to 4-Aminoazepanes

Reduction of the oxime (e.g., using LiAlH₄ or H₂/Raney Ni) yields 4-aminoazepane. This diamine scaffold is a core motif in:

- Muscarinic receptor antagonists.
- Rho-kinase (ROCK) inhibitors (e.g., Fasudil analogs).

O-Alkylation

The oxime oxygen can be alkylated to form oxime ethers (C=N-O-R), which serve as stable pharmacophores in drug design, improving metabolic stability compared to the parent ketone.

References

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